Isoquinolin-1-amine hydrochloride
Description
Isoquinolin-1-amine hydrochloride is a heterocyclic aromatic compound featuring an isoquinoline backbone with an amine group substituted at the 1-position, forming a hydrochloride salt. This structure confers unique chemical properties, making it valuable as an intermediate in organic synthesis, pharmaceutical research, and material science.
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
isoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-6H,(H2,10,11);1H |
InChI Key |
LWSUHNIUOKCDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Isoquinolin-1-amine hydrochloride can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . Industrial production methods often involve the Pomeranz–Fritsch reaction, which provides an efficient method for the preparation of isoquinoline .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 1 enables nucleophilic substitution under acidic or basic conditions. For example:
-
Chlorination : Reaction with phosphorus pentachloride (PCl₅) introduces chlorine at position 4, yielding 4-chloroisoquinolin-1-amine .
-
Amination : Catalytic hydrogenation of nitro intermediates (e.g., 1-nitroisoquinoline) using H₂/Pd-C produces the amine derivative with yields up to 72% .
Example Reaction Pathway :
-
Nitroso Substitution :
Isoquinoline → 1-nitroisoquinoline (using KNO₂/DMSO/Et₂O) → Catalytic hydrogenation → Isoquinolin-1-amine .
Reductive Amination
Isoquinolin-1-amine derivatives are synthesized via reductive amination. For instance:
-
Reduction of Nitro Groups : NaCNBH₃-mediated reductive amination of benzaldehyde with isoquinoline-1,6-diamine yields functionalized derivatives (e.g., compound 13 ) .
Key Conditions :
Palladium-Catalyzed Aminocarbonylation
This reaction expands the compound’s utility in synthesizing carboxamides:
-
Substrates : 1-Iodoisoquinoline reacts with amines (e.g., aniline, amino acid esters) in the presence of PdCl₂/XantPhos .
-
Products : Isoquinoline-1-carboxamides (e.g., 1t–1w ) with yields of 55–89% .
Reaction Table :
| Amine Type | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| Aromatic amines | PdCl₂/XantPhos | 24 | 70–89 |
| Amino acid esters | PdCl₂/XantPhos | 4–8 | 65–85 |
| Aliphatic amines | PdCl₂/PPh₃ | 2–4 | 55–75 |
Gold-Catalyzed Tandem Cyclization
Gold(III) catalysts enable efficient synthesis of 1-aminoisoquinoline derivatives:
-
Substrate : 2-Alkynylbenzamides react with NH₄OAc under AuCl₃ catalysis .
-
Conditions : 85°C, acetonitrile, 24 hours.
Mechanism :
-
Alkyne activation by Au(III).
-
Cyclization to form the isoquinoline core.
Oxidation and Reduction Reactions
-
Oxidation :
-
Reagents: KMnO₄ (acidic conditions).
-
Product: Isoquinoline-1-carboxylic acid.
-
-
Reduction :
-
Reagents: NaBH₄ or LiAlH₄.
-
Product: Tetrahydroisoquinoline derivatives.
-
Comparative Reactivity :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | 60–75 |
| Reduction | NaBH₄/MeOH | Secondary amine | 70–85 |
Cross-Coupling Reactions
Isoquinolin-1-amine participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Scientific Research Applications
Isoquinolin-1-amine and its derivatives have a variety of applications in scientific research, including uses in synthesizing other compounds, studying biological activities, and developing potential therapeutic agents.
Synthesis of other compounds:
- Pyrimidoisoquinolinone 1-Aminoisoquinoline is used in the synthesis of pyrimidoisoquinolinone .
- N-substituted 1-aminoisoquinolines $$RhCp*Cl(2)]2 can catalyze the oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes to give N-substituted 1-aminoisoquinolines in high selectivity .
- Isoquinoline-1-carboxamides Isoquinoline-1-carboxamides can be synthesized via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline in the presence of various amines .
Biological activity and therapeutic potential:
- Anti-leukemic activity Isoquinolinamine and isoindoloquinazolinone compounds have been evaluated for their anti-leukemic potential against human B- and T-acute lymphoblastic leukemia (ALL) cells, with isoquinolinamine FX-9 displaying significant activity .
- ROCK-1 inhibition Fragment-based discovery has led to the development of 6-substituted isoquinolin-1-amine derivatives as Rho-associated coiled-coil kinase 1 (ROCK-1) inhibitors .
- Antibacterial activity Isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, exhibiting antibacterial activity against fluoroquinolone-resistant clinical isolates of Escherichia coli .
- Anti-inflammatory effects Isoquinoline-1-carboxamides have demonstrated potent anti-inflammatory effects through the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators . Isoquinoline-1-carboxamides have anti-inflammatory and anti-migratory activities .
Isoquinoline derivatives as D2/D3 receptor agonists:
- Isoquinoline derivatives have been studied for their potential as D2/D3 receptor agonists, with some compounds showing increased binding potency at both receptors . It is believed that a combination of D3 preferential agonist property along with antioxidant activity in a compound enhances its neuroprotective effect as it will address an underlying oxidative stress in the Parkinsonian brain .
- One study reported the development of a 2-aminothiazole based, high-affinity D3 selective agonist .
- Isoquinoline derivative 24c exhibited the lowest potency for D2 receptors in functional assays and was the most selective for D3 .
Mechanism of Action
The mechanism of action of isoquinolin-1-amine hydrochloride involves its interaction with molecular targets and pathways in the body. For instance, some isoquinoline derivatives exhibit neurotoxicity by destroying dopaminergic neurons, leading to parkinsonism and Parkinson’s disease . The compound’s effects are mediated through its interaction with specific receptors and enzymes in the nervous system.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights key structural and synthetic differences between Isoquinolin-1-amine hydrochloride and its analogs:
Key Research Findings
- Synthetic Efficiency: Substituents significantly impact reaction yields. For example, N,N-Diphenylisoquinolin-1-amine achieves 99% yield via photochemical organocatalysis, while N-(4-Chlorophenyl)isoquinolin-1-amine yields only 17%, likely due to steric or electronic effects of the substituents .
- Salt Forms: Dihydrochloride salts (e.g., 1-(isoquinolin-1-yl)ethylamine dihydrochloride) exhibit improved solubility compared to monohydrochloride derivatives, making them preferable for in vitro studies .
Biological Activity
Isoquinolin-1-amine hydrochloride is a compound belonging to the isoquinoline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Overview of Isoquinoline Alkaloids
Isoquinoline alkaloids are a class of naturally occurring compounds characterized by their bicyclic structure. They exhibit a wide range of biological activities, including antitumor , antibacterial , anti-inflammatory , and neuroprotective effects. This compound is particularly noted for its potential in various therapeutic applications due to its ability to modulate different biological pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoquinolin-1-amine derivatives. For instance, certain isoquinoline compounds have shown cytotoxic effects against various cancer cell lines. A notable example includes the compound's ability to inhibit cell proliferation in breast cancer models, with IC50 values indicating significant efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoquinolin-1-amine | MCF-7 (breast cancer) | 16.1 |
| Isoquinolin-1-amine | H1975 (lung cancer) | 11.0 |
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties. In vitro studies using BV2 microglial cells showed that this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α was observed, with IC50 values ranging from 20 to 40 µM for various derivatives .
| Compound | Cytokine | IC50 (µM) |
|---|---|---|
| HSR1101 | IL-6 | 20 |
| HSR1102 | TNF-α | <30 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some isoquinoline derivatives act as inhibitors of specific kinases involved in cancer progression, thereby hindering tumor growth.
- Modulation of Inflammatory Pathways : By affecting the signaling pathways related to inflammation, isoquinolin-1-amine can reduce the production of inflammatory mediators.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of isoquinolin-1-amine derivatives:
- A study conducted by Zhao et al. synthesized various isoquinoline derivatives and evaluated their antifungal activity, highlighting the potential for broad-spectrum antimicrobial applications .
- Another investigation by Haidar et al. explored the anti-inflammatory effects of isoquinoline derivatives in microglial cells, demonstrating their ability to suppress LPS-induced inflammatory responses effectively .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Isoquinolin-1-amine hydrochloride to ensure purity and structural integrity?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm molecular structure and identify impurities.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Quantify purity and detect trace contaminants.
- Elemental Analysis (EA) : Verify elemental composition (C, H, N, Cl) to confirm stoichiometry.
- Reproducibility : Document solvent systems, instrument parameters, and calibration standards rigorously to align with reproducibility guidelines for experimental methods .
Q. How should researchers handle safety protocols for this compound given limited toxicological data?
- Methodological Answer :
- Acute Toxicity Mitigation : Assume hazard class 3 (oral LD₅₀ 300–2000 mg/kg) as a precaution. Use fume hoods, gloves, and eye protection during handling.
- Stability : Store at 2–8°C in airtight containers, as stability under recommended conditions is inferred from analogs like Isoquinolin-5-amine hydrochloride .
- Data Gaps : Prioritize in vitro cytotoxicity assays (e.g., MTT tests) to supplement missing toxicological profiles .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported pharmacological activity of this compound?
- Methodological Answer :
- Orthogonal Assays : Validate findings using multiple assays (e.g., enzyme inhibition, cell viability, and binding studies) to rule out method-specific artifacts.
- Control Variables : Standardize solvent systems (e.g., DMSO concentration ≤0.1%) and cell lines to minimize variability.
- FINER Criteria : Evaluate feasibility, novelty, and relevance of hypotheses to ensure rigorous question framing .
Q. What strategies improve reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary catalysts, temperatures, and solvents.
- Automated Purification : Implement flash chromatography or preparative HPLC with UV-triggered fraction collection.
- Data Transparency : Report yields, stereochemical outcomes, and failure cases in supplementary materials, adhering to journal guidelines for experimental detail .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses.
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-protein complexes.
- Validation : Compare in silico predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. What methodological approaches validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours.
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA and correlate with mass spectral fragmentation patterns.
- Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
